molecular formula C21H17ClFN3 B2533632 2-(2-chloro-3-pyridinyl)-1-(4-fluorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazole CAS No. 344279-40-9

2-(2-chloro-3-pyridinyl)-1-(4-fluorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazole

Cat. No.: B2533632
CAS No.: 344279-40-9
M. Wt: 365.84
InChI Key: CYUPEHJJMLECFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(2-chloro-3-pyridinyl)-1-(4-fluorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazole is a benzimidazole derivative characterized by a pyridinyl substituent at position 2 of the benzimidazole core. Key structural features include:

  • Substituents: A 2-chloro-3-pyridinyl group, a 4-fluorobenzyl group at the N1 position, and methyl groups at positions 5 and 6 of the benzimidazole ring.
  • Molecular Formula: C₂₁H₁₇ClFN₃.
  • Molecular Weight: 365.83 g/mol (calculated exact mass: 365.1095) .
  • Physicochemical Properties: XLogP3: 5.4 (indicative of moderate lipophilicity). Rotatable Bonds: 3, contributing to conformational flexibility .

Its synthesis and characterization are supported by CAS registry (specific CAS number redacted) and canonical SMILES validation .

Properties

IUPAC Name

2-(2-chloropyridin-3-yl)-1-[(4-fluorophenyl)methyl]-5,6-dimethylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClFN3/c1-13-10-18-19(11-14(13)2)26(12-15-5-7-16(23)8-6-15)21(25-18)17-4-3-9-24-20(17)22/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYUPEHJJMLECFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C(=N2)C3=C(N=CC=C3)Cl)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-3-pyridinyl)-1-(4-fluorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the Chloropyridinyl Group: The chloropyridinyl group can be introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the benzimidazole core.

    Attachment of the Fluorobenzyl Group: The fluorobenzyl group can be attached through a Friedel-Crafts alkylation reaction, where the benzimidazole core reacts with a fluorobenzyl halide in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the Pyridinyl Chloro Group

The 2-chloro-3-pyridinyl moiety undergoes nucleophilic substitution under controlled conditions. This reaction is facilitated by the electron-deficient nature of the pyridine ring, which activates the chloro group for displacement.

Reaction TypeConditionsReagents/NucleophilesOutcomeSource
AminationDMF, 80–100°C, 6–8 hrsPrimary/secondary aminesPyridinyl-NR₂ derivatives
Methoxy substitutionK₂CO₃, DMSO, 120°C, 12 hrsSodium methoxideMethoxy-pyridinyl analog
ThiolationEtOH, reflux, 24 hrsThiophenol derivativesThioether-linked products

Key Insight : Reactions proceed with >70% yield when using polar aprotic solvents (e.g., DMF, DMSO) and bases (e.g., K₂CO₃) to deprotonate nucleophiles. Steric hindrance from the adjacent pyridinyl nitrogen marginally reduces reactivity compared to unsubstituted chloropyridines .

Alkylation and Arylation Reactions

The 1-(4-fluorobenzyl) group and benzimidazole nitrogen participate in electrophilic alkylation/arylation, though steric effects limit reactivity at the N1 position.

Target SiteReaction TypeConditionsReagentsProductSource
Benzimidazole N3N-AlkylationNaH, THF, 0°C → RT, 4 hrsAlkyl halides (R-X)N3-alkylated derivatives
4-FluorobenzylFriedel-CraftsAlCl₃, DCM, −10°C, 2 hrsAcetyl chlorideAcetylated benzyl side chain

Notable Observation : N-Alkylation at the benzimidazole N3 position is preferred over N1 due to reduced steric hindrance . The 4-fluorobenzyl group shows limited electrophilic reactivity unless strong Lewis acids (e.g., AlCl₃) are employed .

Salt Formation and Acid-Base Reactions

The benzimidazole core acts as a weak base, forming stable salts with strong acids.

Acid ReagentConditionsProductApplicationSource
Methanesulfonic acidRT, 1 hr, ethanolMesylate saltImproved aqueous solubility
HCl (gaseous)−15°C, EtOH, 3 hrsHydrochloride saltPharmaceutical formulation

Mechanistic Note : Protonation occurs preferentially at the benzimidazole N3 atom due to resonance stabilization from the aromatic system .

Cross-Coupling Reactions

The chloro-pyridinyl group participates in palladium-catalyzed cross-coupling reactions, enabling structural diversification.

Coupling TypeCatalytic SystemConditionsPartner ReagentYieldSource
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME/H₂OAryl boronic acidsBiaryl-pyridinyl analogs60–75%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃Primary aminesAminated derivatives55–65%

Critical Factor : The electron-withdrawing pyridinyl ring enhances oxidative addition efficiency in Pd-catalyzed reactions .

Reduction of Chloro Group

Reducing AgentConditionsProductNotesSource
H₂, Pd/C (10%)EtOH, 50 psi, 6 hrsDechlorinated pyridinylLow yield (∼30%)
Fe/HClReflux, 12 hrsPyridinyl-H (minor product)Competing side reactions

Oxidation of Methyl Groups

Oxidizing AgentConditionsProductOutcomeSource
KMnO₄, H₂SO₄70°C, 8 hrsCarboxylic acid derivativesPartial decomposition
SeO₂, dioxaneReflux, 24 hrsAldehyde intermediates<20% conversion

Synthetic Limitation : Methyl groups at positions 5 and 6 resist oxidation due to steric protection by the benzimidazole ring .

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, making it a candidate for various therapeutic applications. Notably, benzimidazole derivatives are recognized for their potential as antimicrobial agents, anticancer drugs, and inhibitors of specific enzymes.

Antimicrobial Activity

Research indicates that 2-(2-chloro-3-pyridinyl)-1-(4-fluorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazole shows significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, demonstrating notable inhibition:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus4 μg/mL
Streptococcus faecalis8 μg/mL
Methicillin-resistant S. aureus4 μg/mL

These results suggest that the compound has the potential to combat resistant bacterial strains effectively .

Anticancer Properties

In vitro studies have shown that this benzimidazole derivative exhibits antiproliferative activity against cancer cell lines. For instance, it demonstrated significant cytotoxic effects on the MDA-MB-231 breast cancer cell line:

Cell Line IC50 Value
MDA-MB-23110 μM

This indicates its potential as a therapeutic agent in cancer treatment .

Enzyme Inhibition

The compound has been studied for its ability to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's. Its inhibition potency was found comparable to established AChE inhibitors such as donepezil:

Compound Ki Value (nM)
This compound24.8
Donepezil21.8

This highlights its potential role in treating cognitive disorders .

Case Study 1: Antimicrobial Efficacy

A recent investigation focused on the antimicrobial efficacy of various benzimidazole derivatives, including the compound . The study utilized broth microdilution methods to determine MIC values against several pathogens. The findings confirmed the compound's effectiveness against both Gram-positive and Gram-negative bacteria, establishing it as a promising candidate for further development as an antibacterial agent .

Case Study 2: Cancer Cell Line Testing

Another study assessed the antiproliferative effects of multiple benzimidazole derivatives on different cancer cell lines. The results indicated that the compound significantly inhibited cell growth in MDA-MB-231 cells, suggesting its potential utility in cancer therapy. Further molecular docking studies revealed its binding affinity to specific targets involved in tumor progression .

Mechanism of Action

The mechanism of action of 2-(2-chloro-3-pyridinyl)-1-(4-fluorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function and downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the target compound, we analyze structurally analogous benzimidazole derivatives with variations in substituents, molecular weight, and physicochemical properties.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (R1, R2, R3) Molecular Formula Molecular Weight (g/mol) XLogP3 TPSA (Ų) Key Differences Reference
Target Compound R1=4-fluorobenzyl, R2/R3=5,6-dimethyl C₂₁H₁₇ClFN₃ 365.83 5.4 30.7 Baseline for comparison
2-(6-Chloro-3-pyridinyl)-1-(3,4-dichlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazole R1=3,4-dichlorobenzyl, R2/R3=5,6-dimethyl C₂₁H₁₆Cl₃N₃ 416.7 N/A N/A Increased Cl substitution; higher MW
5,6-Dichloro-2-(2-chloro-3-pyridinyl)-1-(2-fluorobenzyl)-1H-1,3-benzimidazole R1=2-fluorobenzyl, R2/R3=5,6-dichloro C₁₉H₁₁Cl₃FN₃ 406.67 N/A N/A Dichloro on benzimidazole; altered F position
5,6-Dichloro-2-(2-chloro-3-pyridinyl)-1-(3,4-dichlorobenzyl)-1H-1,3-benzimidazole R1=3,4-dichlorobenzyl, R2/R3=5,6-dichloro C₁₉H₁₀Cl₅N₃ 457.57 N/A 30.7 Maximum Cl substitution; highest MW
2-(2-Chloro-3-pyridinyl)-5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazole R1=3-methylbenzyl, R2/R3=5,6-dimethyl C₂₂H₂₀ClN₃ 379.9 N/A N/A Methyl substituent on benzyl; no F

Key Findings

Dichloro substitution on the benzimidazole core (e.g., ) enhances electronegativity but may compromise metabolic stability due to higher halogen content.

Methyl vs. Chlorine Substituents :

  • The target’s 5,6-dimethyl groups contribute to a lower molecular weight (365.83 vs. 406.67–457.57 g/mol in dichloro analogs) and reduced polarity, favoring membrane permeability .
  • Dichloro derivatives (e.g., ) show increased TPSA (30.7 Ų in ), comparable to the target, but higher LogP values (inferred) may limit aqueous solubility.

2-fluorobenzyl substitution () introduces steric hindrance near the benzimidazole N1, which could affect receptor interactions.

Biological Activity

The compound 2-(2-chloro-3-pyridinyl)-1-(4-fluorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazole (CAS No. 344279-40-9) belongs to the benzimidazole class of compounds, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C21H17ClFN3
  • Molecular Weight : 365.83 g/mol
  • Structure : The compound features a benzimidazole core with a pyridine and a fluorobenzyl substituent, contributing to its unique biological properties.

Anticancer Activity

Recent studies have indicated that benzimidazole derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have demonstrated cytotoxic effects against various cancer cell lines:

Compound Cell Line Tested IC50 (µM) Notes
Compound AMCF-7 (Breast)10.5Moderate activity
Compound BHeLa (Cervical)5.7High activity
Compound CA549 (Lung)8.2Significant cytotoxicity

In vitro studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and the modulation of cell cycle progression.

Antimicrobial Activity

Benzimidazole derivatives also possess antimicrobial properties. Research indicates that compounds with similar structures can inhibit the growth of bacterial strains and fungi. The following table summarizes some findings:

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

These results suggest that the presence of halogen substituents enhances the antimicrobial efficacy of benzimidazole derivatives.

Enzyme Inhibition

Another significant aspect of the biological activity of this compound involves its potential as an enzyme inhibitor. For example, studies have reported that related benzimidazole compounds can inhibit diacylglycerol acyltransferase (DGAT), an enzyme involved in lipid metabolism:

Compound Enzyme Inhibited IC50 (µM)
Compound DDGAT4.4
Compound EDGAT6.0

This inhibition can lead to reduced triglyceride levels and may have implications for treating metabolic disorders.

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.
  • Antimicrobial Action : It is hypothesized that the compound disrupts microbial cell membranes or inhibits essential metabolic pathways.
  • Enzyme Interaction : Molecular docking studies suggest that the compound binds effectively to target enzymes due to its structural features, which may lead to competitive inhibition.

Case Studies

Several case studies highlight the potential therapeutic applications of benzimidazole derivatives:

  • Case Study on Cancer Treatment :
    • A clinical trial involving a derivative similar to this compound showed promising results in reducing tumor size in patients with advanced breast cancer after a regimen including this benzimidazole derivative.
  • Case Study on Metabolic Disorders :
    • In animal models, treatment with a related benzimidazole compound resulted in significant weight loss and improved lipid profiles in subjects fed a high-fat diet.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 2-(2-chloro-3-pyridinyl)-1-(4-fluorobenzyl)-benzimidazole derivatives?

  • Methodological Answer : The core benzimidazole scaffold is synthesized via cyclocondensation of 1,2-diamines with carbonyl equivalents. For example, quinoxalinone intermediates (e.g., 3-benzylquinoxalin-2-ones) are reduced using Na₂S₂O₄ under acidic conditions (HCl) to yield 2-heteroaryl benzimidazoles . Substituted pyridinyl groups (e.g., 2-chloro-3-pyridinyl) are introduced via nucleophilic aromatic substitution or Suzuki coupling. Post-functionalization with 4-fluorobenzyl groups employs alkylation or reductive amination. Yields typically range from 59% to 65%, with purity confirmed via melting point analysis (e.g., 254–256°C) and cross-referenced NMR/IR spectra .

Q. Which characterization techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • Melting Point Analysis : Used to assess purity (e.g., 255–256°C for 2-(indol-2-yl)-benzimidazole derivatives) .
  • Spectroscopy :
  • ¹H/¹³C NMR : Validates substituent positions (e.g., 4-fluorobenzyl protons at δ 5.2–5.4 ppm).
  • IR : Confirms functional groups (e.g., C=N stretch at 1610–1630 cm⁻¹ for benzimidazole) .
  • Mass Spectrometry : Determines molecular ion peaks (e.g., [M+H]⁺ for exact mass verification).

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of 2-(2-chloro-3-pyridinyl)-substituted benzimidazoles?

  • Methodological Answer :

  • Catalyst Screening : Transition-metal catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency for pyridinyl groups.
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while ethanol/water mixtures facilitate cyclization .
  • Temperature Control : Heating at 80–100°C accelerates cyclocondensation but requires quenching to prevent decomposition. For example, combining filtrates from multiple reactions can recover unreacted intermediates .

Q. How should researchers address contradictory pharmacological data (e.g., varying IC₅₀ values) in studies of this compound?

  • Methodological Answer :

  • Assay Standardization : Use uniform buffer systems (e.g., pH 6.5 ammonium acetate buffer) to minimize variability in enzyme inhibition assays .
  • Cell Line Validation : Compare results across in vitro (e.g., cancer cell lines) and in vivo models to reconcile discrepancies. For instance, histone acetylation effects observed in cancer therapy studies may require epigenetic profiling .
  • Dose-Response Repetition : Conduct triplicate experiments with statistical validation (e.g., ANOVA) to confirm dose-dependent trends .

Q. What is the impact of substituent variation (e.g., 5,6-dimethyl vs. 5,6-difluoro) on the compound’s physicochemical properties?

  • Methodological Answer :

  • Electron-Withdrawing Groups (e.g., Cl, F) : Increase melting points (e.g., 310–312°C for 5,6-difluoro derivatives) and enhance metabolic stability .
  • Methyl Groups : Improve lipophilicity (logP) by ~0.5 units, favoring blood-brain barrier penetration.
  • Substituent Position : Para-fluorine on the benzyl group enhances receptor binding affinity, while ortho-chlorine on pyridine modulates π-π stacking in target proteins .

Q. Which analytical methods are recommended for detecting residual solvents or byproducts in final compounds?

  • Methodological Answer :

  • HPLC : Paired with UV detection (λ = 254 nm) to quantify impurities. Use C18 columns and gradient elution (water:acetonitrile) for separation .
  • GC-MS : Identifies volatile solvents (e.g., ethanol, DMF) with limits of detection <10 ppm .
  • Karl Fischer Titration : Measures residual moisture content (<0.1% w/w) to ensure stability .

Q. How can computational modeling guide the design of derivatives with improved target selectivity?

  • Methodological Answer :

  • Docking Studies : Use Schrödinger Suite or AutoDock to predict binding modes with receptors (e.g., kinase domains). Focus on steric clashes with 5,6-dimethyl groups .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to prioritize synthetic targets.
  • MD Simulations : Assess conformational stability of the 4-fluorobenzyl group in aqueous vs. lipid bilayer environments .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported biological activity across studies?

  • Methodological Answer :

  • Meta-Analysis : Aggregate data from peer-reviewed journals (e.g., 2002–2022) to identify trends. For example, conflicting cytotoxicity data may arise from differential apoptosis assay protocols .
  • Structural Elucidation : Re-examine NMR spectra for potential isomerism (e.g., atropisomerism in benzimidazole rings) .
  • Batch Reproducibility : Verify synthetic protocols (e.g., Na₂S₂O₄ purity, reaction time) to rule out batch-specific anomalies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.